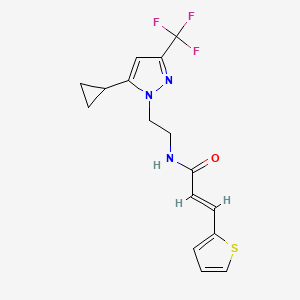

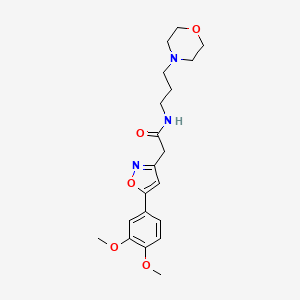

3-(4-(2-Hydroxyethyl)piperazin-1-yl)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-(2-Hydroxyethyl)piperazin-1-yl)pyrazine-2-carbonitrile” is a chemical compound . It is a derivative of pyrazine and piperazine . The compound is related to a class of compounds that have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives has been achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Acid chlorides have been condensed with 2-hydroxyethyl piperazine to prepare amide derivatives .

Scientific Research Applications

Genotoxicity and Metabolism

3-(4-(2-Hydroxyethyl)piperazin-1-yl)pyrazine-2-carbonitrile and its derivatives have been explored for their potential genotoxicity and metabolic pathways, which is essential for understanding their safety profile and mechanism of action in biological systems. For instance, one study investigated the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, revealing its metabolism-dependent genotoxic potential and the formation of reactive intermediates that covalently bind to DNA. This study provides insights into the compound's bioactivation to a reactive intermediate, suggesting a possible mechanism of action and implications for its use in therapeutic applications (Kalgutkar et al., 2007).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives of 3-(4-(2-Hydroxyethyl)piperazin-1-yl)pyrazine-2-carbonitrile have been subjects of interest in pharmaceutical chemistry. Research into the synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones demonstrates the compound's versatility in creating new molecules with potential antimicrobial activities and effects on blood coagulation, highlighting its utility in developing new therapeutic agents (Gein et al., 2013).

Antiarrhythmic Activity

The exploration of 3-(4-(2-Hydroxyethyl)piperazin-1-yl)pyrazine-2-carbonitrile derivatives for their antiarrhythmic properties has revealed promising results. A study on the synthesis and antiarrhythmic activity of 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines demonstrates the potential of these compounds in the treatment of arrhythmias, offering a basis for further development of cardiovascular drugs (Likhosherstov et al., 2003).

properties

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c12-9-10-11(14-2-1-13-10)16-5-3-15(4-6-16)7-8-17/h1-2,17H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZZJZJHDUPLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)

![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)